3-(Difluoromethoxy)-4-hydroxybenzaldehyde
CAS No.: 53173-70-9
Cat. No.: VC21185287
Molecular Formula: C8H6F2O3
Molecular Weight: 188.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53173-70-9 |
---|---|
Molecular Formula | C8H6F2O3 |
Molecular Weight | 188.13 g/mol |
IUPAC Name | 3-(difluoromethoxy)-4-hydroxybenzaldehyde |
Standard InChI | InChI=1S/C8H6F2O3/c9-8(10)13-7-3-5(4-11)1-2-6(7)12/h1-4,8,12H |
Standard InChI Key | BQWJKJOZIXNRID-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C=O)OC(F)F)O |
Canonical SMILES | C1=CC(=C(C=C1C=O)OC(F)F)O |
Introduction
3-(Difluoromethoxy)-4-hydroxybenzaldehyde is an organic compound with the molecular formula C8H6F2O3. It features a difluoromethoxy group (-OCF2H) and a hydroxy group (-OH) attached to a benzaldehyde core. This compound has garnered significant attention in medicinal chemistry due to its role as a precursor in the synthesis of phosphodiesterase-4 (PDE4) inhibitors, which are crucial in treating conditions like chronic obstructive pulmonary disease (COPD) and asthma .
Synthesis Methods
The synthesis of 3-(Difluoromethoxy)-4-hydroxybenzaldehyde can be achieved through several methods, including nucleophilic substitution reactions and fluorination reactions. One common approach involves the reaction of 4-difluoromethoxy-3-hydroxybenzaldehyde with appropriate reagents under optimized conditions to introduce the difluoromethoxy group onto the hydroxybenzaldehyde framework.
Biological Activity and Applications
This compound is primarily used as an intermediate in the synthesis of PDE4 inhibitors. The inhibition of PDE4 leads to increased levels of cyclic adenosine monophosphate (cAMP), which plays a crucial role in various physiological processes, including the relaxation of airway smooth muscle. This mechanism is particularly relevant in treating respiratory conditions such as COPD and asthma.
Table 2: Comparison with Similar Compounds
Compound | Similarity | Unique Features |
---|---|---|
4-(Difluoromethoxy)-3-hydroxybenzaldehyde | Similar functional groups | Different positional arrangement of functional groups |
3-Cyclopropylmethoxy-4-(difluoromethoxy) benzoic acid | Presence of difluoromethoxy group | Additional cyclopropylmethoxy group |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume